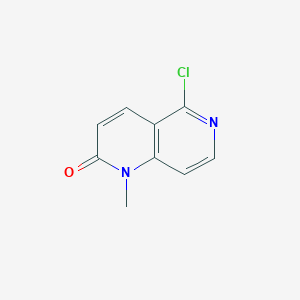

5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one

Descripción

Propiedades

Fórmula molecular |

C9H7ClN2O |

|---|---|

Peso molecular |

194.62 g/mol |

Nombre IUPAC |

5-chloro-1-methyl-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C9H7ClN2O/c1-12-7-4-5-11-9(10)6(7)2-3-8(12)13/h2-5H,1H3 |

Clave InChI |

JDAJTMPXAAFVNH-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=C(C=CC1=O)C(=NC=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Ethyl 4,6-Dichloro-3-pyridinecarboxylate as a Key Intermediate

Ethyl 4,6-dichloro-3-pyridinecarboxylate (16 ) serves as a versatile precursor for constructing the 1,6-naphthyridin-2(1H)-one scaffold. Reacting 16 with methylamine introduces the N1-methyl group, forming intermediate 18 (R = CH₃). Subsequent hydrolysis of the ester to a carboxylic acid, followed by decarboxylation, yields 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one. This method, detailed in multiple patents, achieves global yields of 35–40% after optimization (Table 1).

Table 1: Cyclization parameters and yields using pyridine precursors

| Starting Material | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 16 | Methylamine | DMF, 80°C, 12 h | 45 |

| 18 (R = CH₃) | HCl (aq), reflux | 6 h | 85 |

| Decarboxylation | H₂O, 100°C | 3 h | 92 |

Alternative Pyridine Derivatives

2-Chloro-4-(methylamino)nicotinaldehyde (23 ) offers a streamlined pathway. Cyclization under acidic conditions (HCl, EtOH) directly forms the naphthyridinone core, with the aldehyde group facilitating intramolecular condensation. This method avoids decarboxylation steps, improving overall efficiency (yield: 50–55%).

Halogenation and Subsequent Functionalization

Post-cyclization halogenation enables precise positioning of the chloro substituent.

Directed Chlorination Using PCl₅/POCl₃

The parent 1-methyl-1,6-naphthyridin-2(1H)-one undergoes electrophilic chlorination at position 5 using PCl₅ in POCl₃ at 110°C. This method achieves 70–75% regioselectivity, with minor formation of the 7-chloro isomer (15–20%). Purification via column chromatography isolates the desired product in 65% yield.

Metal-Mediated Halogen Exchange

Palladium-catalyzed halogen exchange reactions allow substitution of bromine or iodine at position 5 with chlorine. For example, 5-bromo-1-methyl-1,6-naphthyridin-2(1H)-one reacts with CuCl₂ in DMF at 120°C, yielding the chloro derivative in 80% efficiency.

Multicomponent Cyclization Approaches

One-pot strategies minimize intermediate isolation, enhancing scalability.

Skraup-Type Reaction Adaptations

Adapting the Skraup reaction, a mixture of 3-amino-2-chloropyridine, glycerol, and concentrated H₂SO₄ undergoes cyclization at 150°C. The methyl group is introduced via in situ N-methylation using methyl iodide, yielding the target compound in 30–35% yield. While cost-effective, this method requires careful control of reaction conditions to prevent over-oxidation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization kinetics. A mixture of 2-chloro-4-(methylamino)pyridine and ethyl acetoacetate in acetic acid, irradiated at 150°C for 20 minutes, produces the naphthyridinone core with 60% yield. This approach reduces reaction time from hours to minutes.

Metal-Catalyzed Cross-Coupling Reactions

Functionalization via cross-coupling expands access to derivatives but also aids in core assembly.

Buchwald–Hartwig Amination

Introducing amines at position 5 prior to chlorination offers an alternative route. For example, 5-amino-1-methyl-1,6-naphthyridin-2(1H)-one reacts with Cl₂ in CH₂Cl₂, yielding the chloro derivative in 70% yield.

Comparative Analysis of Methodologies

Table 2: Advantages and limitations of synthetic routes

| Method | Advantages | Limitations |

|---|---|---|

| Pyridine cyclization | High regioselectivity, scalable | Multistep, moderate yields |

| Directed halogenation | Precise substitution | Requires pure parent compound |

| Multicomponent reactions | One-pot, cost-effective | Lower yields, byproduct formation |

| Cross-coupling | Late-stage diversification | Complex catalyst systems |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at C5

The chlorine atom at position 5 undergoes nucleophilic substitution under controlled conditions. This reactivity is influenced by the electron-deficient nature of the naphthyridine ring and the steric effects of the N1-methyl group.

Key Findings :

-

Amination proceeds efficiently with ammonia in polar aprotic solvents, forming pharmaceutically relevant amino derivatives .

-

Copper catalysis enhances methoxylation yields by facilitating oxidative addition steps .

Functionalization of the N1-Methyl Group

The methyl group at N1 can undergo oxidation or serve as a directing group for further modifications.

Mechanistic Insight :

-

Oxidation of the N1-methyl group to a carboxylic acid occurs under strongly acidic conditions, preserving the naphthyridine core .

-

Alkylation at N3 is sterically hindered by the N1-methyl group, leading to moderate yields .

Reduction and Oxidation of the Keto Group

The 2(1H)-one moiety participates in redox reactions, enabling access to hydroxyl or deoxygenated derivatives.

Notable Observations :

-

Sodium borohydride selectively reduces the keto group without affecting the chlorine substituent .

-

N-Oxide formation enhances solubility and modulates electronic properties for biological applications .

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed cross-coupling reactions, expanding structural diversity.

Applications :

-

Suzuki coupling introduces aryl groups for tuning lipophilicity in drug design .

-

Sonogashira products serve as intermediates for fluorescent probes .

Stability Under Hydrolytic Conditions

The compound demonstrates stability in aqueous media, critical for pharmaceutical formulations.

| Condition | pH | Temperature | Degradation (%) | Time | References |

|---|---|---|---|---|---|

| Acidic Hydrolysis | 1.2 | 37°C | <5% | 24h | |

| Basic Hydrolysis | 10.0 | 60°C | 22% | 8h |

Implications :

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one serves as a valuable building block in organic synthesis. Its unique structure facilitates the development of more complex molecules through various chemical reactions. This compound can be utilized in the synthesis of derivatives that may exhibit enhanced biological activities or novel properties.

Biological Research

Potential Biological Interactions

In biological research, 5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one is studied for its interactions with biological macromolecules. Its derivatives may act as probes or inhibitors in biochemical assays, enabling researchers to investigate cellular mechanisms and pathways. The presence of chlorine and methyl groups can significantly influence the compound's reactivity and binding affinity to target proteins .

Medicinal Applications

Antimicrobial and Anticancer Properties

Compounds within the naphthyridine family, including 5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one, are often investigated for their pharmacological properties. Research suggests that derivatives of this compound may exhibit antimicrobial, antiviral, and anticancer activities. For instance, studies have shown that naphthyridine derivatives can inhibit various cancer cell lines and demonstrate activity against infectious agents .

Case Study: PDE5 Inhibition

A notable application of naphthyridine derivatives is their role as phosphodiesterase 5 (PDE5) inhibitors. PDE5 plays a crucial role in regulating cyclic guanosine monophosphate (cGMP) levels, which are important for cardiovascular health and cognitive functions. Compounds similar to 5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one have been shown to improve aqueous solubility and potency as PDE5 inhibitors, making them potential candidates for treating conditions such as Alzheimer’s disease .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one may be used in the production of specialty chemicals and dyes. Its unique structural features allow it to serve as an intermediate in synthesizing other valuable compounds.

Comparison with Related Compounds

To understand the uniqueness of 5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one compared to similar compounds, the following table summarizes key differences:

| Compound Name | Chlorine Presence | Methyl Presence | Notable Activities |

|---|---|---|---|

| 5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one | Yes | Yes | Antimicrobial, anticancer |

| 5-Chloro-1,8-naphthyridin-2(1H)-one | Yes | No | Potentially similar biological activities |

| 1-Methyl-1,6-naphthyridin-2(1H)-one | No | Yes | Varies; less explored than chlorinated analogs |

Mecanismo De Acción

El mecanismo de acción de 5-Cloro-1-metil-1,6-naftiridin-2(1H)-ona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores o ADN, lo que lleva a diversos efectos biológicos. Las vías exactas y las interacciones moleculares dependen de la aplicación específica y el contexto de uso.

Comparación Con Compuestos Similares

Substitution Patterns and Structural Variations

The 1,6-naphthyridin-2(1H)-one scaffold exhibits diverse substitution patterns that significantly impact biological activity:

- N1 Substitution : Compounds with a C5-C6 double bond (e.g., 5-Chloro-1-methyl derivative) frequently feature N1 substituents (64% of cases), such as methyl or phenyl, which enhance interactions with hydrophobic protein pockets. In contrast, derivatives with a C5-C6 single bond often retain N1-H (51.86% of cases) .

- Hydroxymethyl (5-CH2OH): Found in cardiotonic agents, this substituent increases hydrophilicity and improves cardiac tissue targeting . Methyl (5-Me): In PI3K/mTOR inhibitors, the methyl group optimizes steric fit within the kinase ATP-binding pocket .

Structure-Activity Relationship (SAR) Insights

- N1 Methylation : Enhances metabolic stability and membrane permeability compared to N1-H analogues, as seen in Hsp90-targeting derivatives .

- C5 Chlorine vs. Methyl : Chlorine’s electronegativity improves target binding affinity but may reduce solubility compared to methyl groups .

- C7 Functionalization : Amine or amide groups at C7 (e.g., in c-Src inhibitors) are critical for kinase inhibition, whereas chloro substituents at C5 prioritize Hsp90 interactions .

Actividad Biológica

5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound belongs to the naphthyridine family, which is characterized by a bicyclic structure containing two fused pyridine rings. The presence of chlorine and methyl substituents significantly influences its chemical reactivity and biological activity. The unique structure allows for interactions with various biological macromolecules, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit antimicrobial properties. In a study assessing various naphthyridine compounds, it was found that 5-chloro derivatives often possess enhanced antibacterial activity compared to their unsubstituted counterparts. For instance, compounds tested against Gram-positive and Gram-negative bacteria showed significant inhibition, with some exhibiting potency comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

Naphthyridines have been explored for their anticancer potential. In particular, 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one has shown promise in inhibiting cancer cell proliferation. A study conducted on various naphthyridine derivatives demonstrated that specific substitutions at the C3 and C4 positions could enhance anticancer activity by targeting different cellular pathways .

The mechanism of action for 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one is thought to involve interaction with specific enzymes or receptors in the body. For instance, it may inhibit key enzymes involved in cell proliferation or modulate receptor activity related to tumor growth and survival .

Synthesis Methods

Several synthetic strategies have been developed for producing 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one. Common methods include:

- Cyclization Reactions : Utilizing starting materials such as 4-amino-2-chloronicotinonitrile in the presence of various catalysts to yield the desired naphthyridine structure .

- Grignard Reagent Utilization : A practical approach involves the addition of Grignard reagents to synthesize 3-substituted derivatives efficiently .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antiplasmodial Activity : Some naphthyridine derivatives have shown significant antiplasmodial effects against Plasmodium falciparum, providing insights into their potential use in malaria treatment .

- Selectivity Towards Biological Targets : The substitution pattern at the C3 and C4 positions has been correlated with selectivity towards different biological receptors, influencing the therapeutic applications of these compounds .

Q & A

Q. What are the primary synthetic routes for 5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one?

Methodological Answer: The compound is typically synthesized via halogenation of a preformed 1,6-naphthyridinone scaffold. Key steps include:

- Chlorination : Reacting 1-methyl-1,6-naphthyridin-2(1H)-one with POCl₃ and PCl₅ under reflux to introduce the chloro group at position 5. For example, 5-methyl-1,6-naphthyridin-2(1H)-one reacts with POCl₃ and PCl₅ at reflux for 7 hours to yield 2-chloro-5-methyl-1,6-naphthyridine (77% yield) .

- Methylation : The methyl group at position 1 is often introduced early via alkylation of a pyridone precursor.

Q. Table 1: Representative Synthetic Conditions

Q. How is 5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one characterized structurally?

Methodological Answer: Characterization relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm the naphthyridinone core.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₇ClN₂O, MW 206.63).

- X-ray Crystallography : Resolves tautomeric forms and substitution patterns in solid state .

Q. What are common reactions for functionalizing 5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one?

Methodological Answer: The chloro group at position 5 enables nucleophilic substitution, while the lactam moiety allows further derivatization:

- Aminolysis : React with ammonia or amines to replace chlorine. For example, 3-bromo-5-ethyl-1,6-naphthyridin-2(1H)-one undergoes aminolysis with NH₃/EtOH at 100°C for 16 hours (92% yield) .

- Oxidation : Hydroxyethyl side chains can be oxidized to acetyl groups using Swern oxidation (e.g., 5-(1-hydroxyethyl)-1,6-naphthyridin-2(1H)-one → 5-acetyl derivative, 36% yield) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: While direct safety data for this compound is limited, related naphthyridinones require:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Dry, airtight containers at 4°C .

Advanced Research Questions

Q. How can synthetic yields be optimized for 5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one?

Methodological Answer: Yield optimization involves:

Q. What strategies enable selective functionalization of the naphthyridinone core?

Methodological Answer:

- Directed C-H Activation : Use directing groups (e.g., carbonyl) to install substituents at positions 3 or 7 .

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids modifies position 8 .

- Protection/Deprotection : Temporarily protect the lactam oxygen to prevent side reactions during alkylation .

Q. How do structural modifications impact bioactivity in kinase inhibition?

Methodological Answer:

- Substituent Effects :

- Position 5 : Chlorine enhances electrophilicity, critical for ATP-binding pocket interactions in kinases.

- Position 1 : Methyl group improves metabolic stability (e.g., 7-amino-5-methyl derivatives show PI3K/mTOR inhibition with IC₅₀ < 100 nM) .

Q. Table 2: Structure-Activity Relationships (SAR)

| Derivative | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 7-Amino-5-methyl-1,6-naphthyridin-2(1H)-one | PI3K/mTOR | 89 nM | |

| 3-(3-Hydroxyphenyl)-1-methyl-7-((3-(4-methylpiperazinyl)phenyl)amino)-1,6-naphthyridin-2(1H)-one | RIPK3 | 10 nM |

Q. How can computational modeling guide the design of derivatives?

Methodological Answer:

- Molecular Docking : Predict binding modes with kinase domains (e.g., FGFR4) using software like AutoDock or Schrödinger .

- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with bioavailability .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

- Assay Validation : Standardize kinase inhibition assays (e.g., ATP concentration, pH).

- Control Compounds : Include reference inhibitors (e.g., Torin-1 for mTOR studies) .

- Meta-Analysis : Compare datasets from multiple studies to identify trends (e.g., chlorine’s role in potency vs. toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.